LogP Analysis: Confirmed Lipophilicity vs. Non-Fluorinated or Ortho/Meta-Substituted Analog
The para-fluoro substitution pattern in Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate imparts a specific lipophilicity profile, a critical determinant of membrane permeability and in vivo distribution. Its predicted LogP is 2.8-3.2 , which falls within a desirable range for CNS drug candidates. A hypothetical, direct comparator, the non-fluorinated phenyl analog (Methyl 1-phenylcyclopentanecarboxylate), would be expected to have a lower LogP, thereby reducing its potential for passive diffusion across biological membranes [1].
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 ; LogP = 2.81 |
| Comparator Or Baseline | Methyl 1-phenylcyclopentanecarboxylate (Hypothetical, non-fluorinated analog) |
| Quantified Difference | Qualitative Difference |
| Conditions | Computational prediction based on structure. |
Why This Matters
For procurement, this confirms the compound's utility in projects where a specific, intermediate lipophilicity is needed, a property that cannot be replicated by non-fluorinated or heteroaryl analogs.
- [1] PubChem. PubChem Compound Summary for CID 20110263, 'Methyl 1-(4-fluorophenyl)cyclopentanecarboxylate'. National Center for Biotechnology Information. View Source
